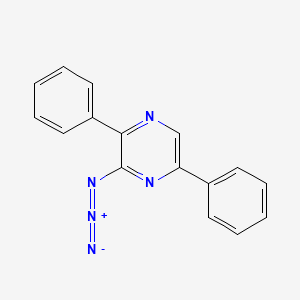

3-Azido-2,5-diphenylpyrazine

Description

Historical Context and Significance of Pyrazine (B50134) Heterocycles in Organic Synthesis

The history of pyrazine synthesis dates back to the 19th century, with some of the earliest synthetic reactions still in use today. Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement. colab.ws This structural motif is a key component in numerous natural and synthetic compounds with significant biological activity. researchgate.netresearchgate.net Pyrazine derivatives have been investigated for a wide array of pharmacological applications, including as anticancer, antiviral, and antimicrobial agents. Current time information in Bangalore, IN.thieme-connect.de Their utility also extends to materials science, where they are used in the synthesis of dyes and functional polymers. The pyrazine ring system can be readily functionalized through various organic reactions, making it a versatile scaffold for the construction of complex molecules. researchgate.net

Chemical Versatility and Synthetic Utility of Azido (B1232118) Functional Groups

The azido group (-N₃) is a highly energetic and versatile functional group in organic chemistry. rsc.org Its utility stems from its ability to participate in a wide range of transformations. Organic azides are key reactants in the Nobel Prize-winning "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles. rsc.orgacs.org This reaction has found widespread use in bioconjugation, drug discovery, and materials science. dtic.milrsc.org

Beyond cycloadditions, the azido group can serve as a precursor to highly reactive nitrene intermediates upon thermal or photochemical activation. acs.org These nitrenes can undergo various reactions, including C-H insertion, cyclization, and rearrangement, providing pathways to complex nitrogen-containing heterocycles. researchgate.netresearchgate.net The azide (B81097) group can also act as a masked primary amine, being readily reduced to -NH₂ under mild conditions. rsc.org This dual reactivity makes organic azides powerful tools for synthetic chemists.

Positional Isomerism in Azidodiphenylpyrazines and the Focus on 3-Azido-2,5-diphenylpyrazine Research

Positional isomerism arises when functional groups occupy different positions on a core molecular skeleton. nih.govyoutube.com In the case of azidodiphenylpyrazine, the azido and phenyl groups can be arranged in several ways around the pyrazine ring, leading to a number of positional isomers, each with potentially distinct physical and chemical properties. beilstein-journals.orglibretexts.org The focus of this article, this compound, represents one such isomer.

The position of the azido group on the pyrazine ring is expected to significantly influence the molecule's electronic properties and reactivity. For instance, the proximity of the azido group to the nitrogen atoms of the pyrazine ring can affect its propensity to engage in azido-tetrazolo tautomerism, an equilibrium between the open-chain azide form and a fused tetrazole ring structure. researchgate.netdtic.mil This tautomerism is influenced by factors such as solvent polarity and the electronic nature of other substituents on the ring. researchgate.netthieme-connect.de Research into specific positional isomers like this compound allows for a deeper understanding of these structure-property relationships.

Overview of Research Directions in Azidodiphenylpyrazine Chemistry

While direct research on this compound is not extensively documented in publicly available literature, the known chemistry of its constituent parts suggests several promising research directions. These include:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and its isomers, followed by thorough spectroscopic and physical characterization.

Reactivity Studies: Investigating the thermal and photochemical reactivity of the azido group in this specific environment, with a focus on the generation and subsequent reactions of the corresponding nitrene.

Cycloaddition Reactions: Exploring the utility of this compound as a building block in click chemistry to synthesize novel triazole-containing compounds with potential applications in medicinal chemistry and materials science.

Comparative Isomer Studies: A systematic comparison of the properties and reactivity of different azidodiphenylpyrazine isomers to elucidate the effects of positional isomerism.

Computational Modeling: Utilizing theoretical calculations to predict the geometric, electronic, and reactive properties of this compound and its isomers, providing insights to guide experimental work.

The following sections will explore these aspects in greater detail, drawing upon established principles of organic chemistry and the available literature on related compounds to construct a comprehensive profile of this compound.

Structure

3D Structure

Properties

CAS No. |

76849-27-9 |

|---|---|

Molecular Formula |

C16H11N5 |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

3-azido-2,5-diphenylpyrazine |

InChI |

InChI=1S/C16H11N5/c17-21-20-16-15(13-9-5-2-6-10-13)18-11-14(19-16)12-7-3-1-4-8-12/h1-11H |

InChI Key |

IIJLRIPFWAMRCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)N=[N+]=[N-])C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 3 Azido 2,5 Diphenylpyrazine

Transformations Involving the Azido (B1232118) Moiety

The azido group is a versatile functional group known for its unique reactivity, serving as a precursor to nitrenes, a participant in "click chemistry," and a synthon for primary amines.

Aromatic and heteroaromatic azides are known to undergo thermal or photochemical decomposition, extruding a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. researchgate.netresearchgate.net In the case of 3-Azido-2,5-diphenylpyrazine, this decomposition would lead to the formation of 2,5-diphenylpyrazin-3-ylnitrene.

The mechanism for this process begins with the cleavage of the bond between the alpha-nitrogen (attached to the pyrazine (B50134) ring) and the beta-nitrogen of the azide (B81097) group. This is the rate-limiting step in the thermal decomposition. researchgate.net The resulting nitrene is a neutral, monovalent nitrogen species with six valence electrons, making it highly electrophilic and reactive. researchgate.net The stability and subsequent reaction pathways of the generated nitrene are influenced by its electronic state (singlet or triplet). Direct photolysis often yields the singlet nitrene initially, which can then interconvert to the more stable triplet ground state. researchgate.net The 2,5-diphenylpyrazin-3-ylnitrene intermediate can then undergo various reactions, such as insertion into C-H bonds or rearrangement of the heterocyclic ring, although specific pathways for this compound are not extensively documented.

The azido group can function as a pseudohalide and act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when attached to an electron-deficient aromatic or heteroaromatic ring like pyrazine. The pyrazine ring, being inherently electron-poor, activates the 3-position for nucleophilic attack.

In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the azido group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. psu.edu The aromaticity of the pyrazine ring is temporarily broken in this step. In the subsequent step, the leaving group (in this case, the azide ion, N₃⁻) is expelled, and the aromaticity of the ring is restored. The reaction is facilitated by the ability of the pyrazine ring and the phenyl substituents to stabilize the negative charge of the Meisenheimer intermediate. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the azido group to form new substituted pyrazine derivatives. smolecule.comclockss.org

The 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition, is a cornerstone of "click chemistry." masterorganicchemistry.comnih.gov This reaction forms a stable, five-membered 1,2,3-triazole ring. This compound is a suitable substrate for these transformations. While the thermal reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), the catalyzed version offers significant advantages. nih.govbeilstein-journals.org

The most prominent version of the azide-alkyne cycloaddition is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly reliable, regioselective, and proceeds under mild conditions, often in aqueous solvents. nih.govrsc.org The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.org

The catalytic cycle involves the formation of a copper(I) acetylide intermediate from a terminal alkyne. beilstein-journals.org This intermediate then reacts with the azide, this compound, in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. beilstein-journals.org A wide array of terminal alkynes can be used, allowing for the synthesis of a diverse library of pyrazine-triazole conjugates.

| Reactant A | Reactant B | Catalyst System | Product |

| This compound | Phenylacetylene | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(2,5-diphenylpyrazin-3-yl)-4-phenyl-1H-1,2,3-triazole |

| This compound | Propargyl alcohol | Cu(I) source (e.g., CuBr) | (1-(2,5-diphenylpyrazin-3-yl)-1H-1,2,3-triazol-4-yl)methanol |

| This compound | Ethynyltrimethylsilane | Cu(I) source (e.g., CuI) | 3-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)-2,5-diphenylpyrazine |

Note: This table represents expected products based on established CuAAC reactivity. Specific yields and reaction conditions for these exact transformations are not detailed in the available literature.

The reactivity of these triazole derivatives would depend on the substituents introduced via the alkyne partner. For instance, if the alkyne contains a functional group like a hydroxyl or an ester, this group can be further modified. The triazole ring itself is generally robust and resistant to oxidation or reduction. researchgate.net However, the C-H proton of the triazole ring can be deprotonated with a strong base, allowing for further functionalization at that position. The combined pyrazine-triazole scaffold represents a complex heterocyclic system with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

The reduction of the azido group is a common and efficient method for the synthesis of primary amines. This transformation is particularly useful as it often proceeds under mild conditions with high yields, avoiding the harsh reagents sometimes required for other methods of amination. For this compound, this reduction yields the valuable building block, 3-Amino-2,5-diphenylpyrazine.

Two primary methods for this reduction are catalytic hydrogenation and the Staudinger reduction.

Catalytic Hydrogenation: This method typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). researchgate.net The reaction is generally clean and efficient, with nitrogen gas and the desired amine as the primary products.

Staudinger Reduction: The Staudinger reduction provides a very mild, non-hydrogenative method for converting azides to amines. wikipedia.orgorganic-chemistry.org The reaction involves treating the azide with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃). nih.gov This initially forms a phosphazide (B1677712) intermediate, which then loses N₂ to form an iminophosphorane. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of the iminophosphorane with water yields the primary amine and triphenylphosphine oxide as a byproduct. wikipedia.orgnih.gov This method is known for its high chemoselectivity and tolerance of many other functional groups.

Azide-Tetrazole Tautomerism and Equilibrium Studies

A significant feature of 2-azidopyridines and related azine systems is their capacity to exist in a tautomeric equilibrium with a fused tetrazole ring system. This ring-chain tautomerism between the azide and the tetrazole form is a dynamic process influenced by several factors, including the nature of substituents, the solvent, temperature, and the physical state of the compound. nih.gov For this compound, this equilibrium would manifest as an interconversion between the azide form and the corresponding tetrazolo[1,5-a]pyrazine.

The position of this equilibrium is a delicate balance. In many heterocyclic systems, the tetrazole form is thermodynamically more stable. nih.gov However, the energy barrier for the conversion can be influenced by the electronic nature of the substituents on the ring. Electron-withdrawing groups tend to stabilize the azide form, while electron-donating groups often favor the tetrazole isomer. nih.gov The polarity of the solvent also plays a crucial role; more polar solvents tend to favor the more polar tetrazole tautomer. nih.gov

While direct experimental studies on this compound are not extensively reported, data from analogous systems such as substituted pyrimidines and pyridazines can provide valuable insights. nih.govsemanticscholar.org For instance, studies on substituted 2-azidopyrimidines have shown that the equilibrium can be shifted significantly by the electronic properties of the substituents. nih.gov

Table 1: Hypothetical Tautomeric Equilibrium of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Hypothetical) |

| Chloroform-d (CDCl₃) | 4.8 | Azide |

| Acetone-d₆ | 21 | Mixed equilibrium |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 47 | Tetrazole |

This table is illustrative and based on general trends observed for azide-tetrazole equilibrium in other heterocyclic systems. Specific experimental data for this compound is required for confirmation.

Reactivity of the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution.

The electron-deficient nature of the pyrazine ring in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions. Halogenated pyrazines, for example, are known to react readily with various nucleophiles. While the azide group itself can be displaced, it is more common for other leaving groups on the pyrazine ring to be substituted by nitrogen nucleophiles such as amines, hydrazines, and azides.

In the context of this compound, if a suitable leaving group were present at another position on the pyrazine ring, it would be susceptible to substitution by nitrogen nucleophiles. The rate and regioselectivity of such reactions would be influenced by the position of the leaving group relative to the ring nitrogens and the existing substituents. The phenyl groups, while sterically hindering, also influence the electronic distribution within the ring, which can affect the sites of nucleophilic attack.

The pyrazine ring can undergo both oxidation and reduction reactions. Oxidation of the nitrogen atoms in a pyrazine ring can lead to the formation of N-oxides. These reactions are typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids. um.edu.my The formation of mono- or di-N-oxides is possible, depending on the reaction conditions and the substitution pattern of the pyrazine. um.edu.my

Reduction of the pyrazine core is also a well-documented process. Electrochemical reduction of 2,5-diphenylpyrazine (B189496) has been shown to yield 1,4-dihydropyrazines, which are highly oxidizable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com A thermodynamic equilibrium between 3,6-dihydro-2,5-diphenylpyrazine and 1,6-dihydro-2,5-diphenylpyrazine has also been reported. cdnsciencepub.com Chemical reducing agents, such as sodium in alcohol or catalytic hydrogenation, can also be employed to achieve varying degrees of reduction of the pyrazine ring. um.edu.my

Table 2: Potential Reduction Products of 2,5-Diphenylpyrazine

| Reducing Agent | Product(s) |

| Electrochemical Reduction | 1,4-dihydro-2,5-diphenylpyrazine (initially), isomerizes to 1,2- and 1,6-dihydro derivatives |

| Hydriodic acid / Red phosphorus | 2,5-diphenyl-3,6-dihydropyrazine um.edu.my |

| Sodium / Alcohol | 1,2,3,4-tetrahydroquinoxaline (for the related quinoxaline (B1680401) system) um.edu.my |

Influence of Phenyl Substituents on Reactivity

The two phenyl groups at the 2- and 5-positions of the pyrazine ring in this compound exert significant electronic and steric effects on the molecule's reactivity.

Electronically, the phenyl groups can act as either electron-donating or electron-withdrawing groups through resonance and inductive effects. This can modulate the electron density of the pyrazine ring, thereby influencing its susceptibility to nucleophilic attack and the position of the azide-tetrazole equilibrium. The delocalization of electrons between the pyrazine and phenyl rings can also stabilize reactive intermediates.

Sterically, the bulky phenyl groups can hinder the approach of nucleophiles to adjacent positions on the pyrazine ring. This steric hindrance can affect the rate and regioselectivity of reactions. For example, in a nucleophilic substitution reaction, the phenyl groups might direct the incoming nucleophile to a less hindered position.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification (e.g., IR, FTIR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. The FTIR spectrum of 3-Azido-2,5-diphenylpyrazine is characterized by several key absorption bands that confirm its structure.

The most diagnostic feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (ν_as) of the azide (B81097) (–N₃) group. This peak typically appears in the range of 2100–2160 cm⁻¹, a region of the infrared spectrum that is relatively free from other common functional group absorptions, making it a highly reliable indicator of the azide's presence. A weaker symmetric stretching vibration (ν_s) for the azide group can also be observed around 1250 cm⁻¹.

Other significant regions of the spectrum include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3030–3100 cm⁻¹ range, are characteristic of the C-H stretching vibrations on the two phenyl rings and the pyrazine (B50134) ring.

Aromatic C=C and C=N Stretching: A series of medium to strong bands in the 1400–1620 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon bonds within the phenyl rings and the carbon-carbon and carbon-nitrogen bonds of the pyrazine core. researchgate.net

C-H Bending: Characteristic bands for aromatic C-H out-of-plane bending are found in the 690–900 cm⁻¹ region. The specific pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

The combination of these characteristic absorption frequencies provides a unique vibrational fingerprint for the molecule, confirming the presence of the azide, phenyl, and pyrazine moieties.

Table 1: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3030–3100 | C-H Stretch | Aromatic (Phenyl and Pyrazine) | Medium to Weak |

| 2100–2160 | N₃ Asymmetric Stretch | Azide | Strong, Sharp |

| 1400–1620 | C=C and C=N Stretch | Aromatic Rings | Medium to Strong |

| ~1250 | N₃ Symmetric Stretch | Azide | Medium to Weak |

| 690–900 | C-H Out-of-Plane Bend | Aromatic Rings | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the precise connectivity and chemical environment of each atom in this compound can be determined.

The structure of the parent compound, 2,5-diphenylpyrazine (B189496), is highly symmetrical, resulting in a simple NMR spectrum with one signal for the two equivalent pyrazine protons and a few signals for the two equivalent phenyl groups. nih.gov The introduction of the azide group at the C-3 position breaks this symmetry, making the two phenyl groups and the remaining pyrazine proton (at C-6) chemically distinct.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals for the now inequivalent protons.

Pyrazine Proton (H-6): The lone proton on the pyrazine ring is expected to appear as a singlet in the downfield region, likely around δ 8.5–9.0 ppm.

Phenyl Protons: The ten protons of the two phenyl groups will no longer be equivalent. They are expected to appear as a complex series of multiplets in the aromatic region (δ 7.4–8.2 ppm). The protons on the phenyl group at the C-2 position will be more influenced by the adjacent azide group than those on the phenyl group at the C-5 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reflect the loss of symmetry, with a greater number of distinct signals than the parent 2,5-diphenylpyrazine.

Pyrazine Carbons: The four carbon atoms of the pyrazine ring are all chemically inequivalent and should give rise to four separate signals. The carbon atom directly bonded to the azide group (C-3) is expected to have its chemical shift significantly influenced, typically appearing in the δ 145–155 ppm range. The other pyrazine carbons (C-2, C-5, C-6) would also show distinct resonances.

Phenyl Carbons: The two phenyl groups are inequivalent, leading to a larger set of signals than the four seen for 2,5-diphenylpyrazine. This would result in up to 12 different signals for the phenyl carbons, although some may overlap accidentally.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-6 (Pyrazine) | ~8.5–9.0 | Singlet |

| ¹H | Phenyl Protons | ~7.4–8.2 | Multiplet |

| ¹³C | C-3 (Pyrazine) | ~145–155 | - |

| ¹³C | Other Pyrazine Carbons | ~140–152 | - |

| ¹³C | Phenyl Carbons | ~127–138 | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₆H₁₁N₅, which corresponds to a monoisotopic mass of approximately 273.10 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a distinct molecular ion peak (M⁺) at m/z 273. The most characteristic fragmentation pathway for aryl azides is the facile loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. This cleavage is highly favorable and results in the formation of a highly reactive nitrene intermediate or a rearranged species.

The expected fragmentation pattern would include:

Molecular Ion (M⁺): A peak at m/z = 273, corresponding to the intact molecule [C₁₆H₁₁N₅]⁺.

[M - N₂]⁺ Fragment: A very prominent peak at m/z = 245, resulting from the loss of N₂. This is often the base peak in the spectrum of aryl azides.

Further Fragmentation: The ion at m/z 245 can undergo further fragmentation, potentially involving the loss of HCN (27 Da) from the pyrazine ring or other rearrangements, leading to smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 273 | [M]⁺ | [C₁₆H₁₁N₅]⁺ | Molecular Ion |

| 245 | [M - N₂]⁺ | [C₁₆H₁₁N₃]⁺ | Base Peak (often) |

| 218 | [M - N₂ - HCN]⁺ | [C₁₅H₁₀N₂]⁺ | Loss of hydrogen cyanide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. Aromatic systems like this compound exhibit characteristic absorption bands due to π → π* and n → π* electronic transitions.

The spectrum of the parent pyrazine molecule shows absorption bands around 260 nm (π → π) and a weaker band around 320 nm (n → π). nist.gov The extensive conjugation provided by the two phenyl groups in 2,5-diphenylpyrazine causes a significant bathochromic (red) shift of these absorptions to longer wavelengths.

The addition of the azide group is expected to further modify the electronic structure and the resulting UV-Vis spectrum. The azide group can act as an auxochrome, and its lone pair electrons can participate in n → π* transitions. The UV-Vis spectrum of this compound is predicted to show strong absorptions in the UVA range (315–400 nm) and potentially weaker absorptions extending towards the visible region, arising from the highly conjugated π-system.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Predicted λ_max Range (nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~260–290 | π → π | Phenyl rings |

| ~330–380 | π → π | Conjugated diphenylpyrazine system |

| >380 | n → π* | Pyrazine N-atoms, Azide group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a published crystal structure for this compound was not identified, this technique would provide invaluable and unambiguous structural data if suitable single crystals could be grown.

An X-ray diffraction analysis would yield precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS.

Conformation: The dihedral angles between the pyrazine ring and the two phenyl rings would be determined. This would reveal the extent of twisting of the phenyl groups out of the plane of the central pyrazine ring, which is common in substituted biaryl systems due to steric hindrance.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions such as π-π stacking or other non-covalent forces.

Absolute Structure: Confirmation of the planar structure of the pyrazine ring and the geometry of the azide group.

Based on analyses of similar substituted pyrazine and heterocyclic compounds, it is likely that this compound would crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.comresearchgate.net

Table 5: Potential Data Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating lattice unit |

| Bond Lengths and Angles | Precise intramolecular geometric data |

| Torsion Angles | Conformation of the molecule (e.g., phenyl ring twist) |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. For 3-azido-2,5-diphenylpyrazine, methods like Density Functional Theory (DFT) are employed to determine its molecular geometry, charge distribution, and molecular orbitals.

Detailed quantum chemical calculations on azide-containing molecules, such as 3'-azido-3'-deoxythymidine (AZT), have demonstrated that the electronic structure of the azide (B81097) group is influenced by the larger molecular fragment to which it is attached. mdpi.com In the case of this compound, the pyrazine (B50134) ring and the two phenyl substituents would similarly modulate the electronic properties of the azido (B1232118) group.

Theoretical calculations would typically begin with geometry optimization to find the lowest energy structure. For related heterocyclic azides, DFT methods with basis sets like 6-311G** are commonly used for this purpose. mdpi.com The optimized geometry would reveal key bond lengths and angles, including the planarity of the pyrazine ring and the orientation of the phenyl and azido groups.

Once the geometry is optimized, various electronic properties can be calculated. A Hirshfeld charge analysis, for instance, can provide insight into the distribution of electron density across the molecule. mdpi.com In azides, the nitrogen atoms of the N3 group have distinct partial charges, which are crucial for their role in reactions like cycloadditions. The molecular electrostatic potential (MEP) map would further visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, quantum chemical calculations can predict spectroscopic properties. The vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra to confirm the structure. The characteristic asymmetric stretch of the azido group is a key feature in the IR spectrum. Additionally, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO gap is an important indicator of the molecule's kinetic stability and reactivity.

Table 1: Calculated Electronic Properties of a Hypothetical Azide-Containing Heterocycle *

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and spectral properties. |

| Dipole Moment | 3.5 D | Provides information about the polarity of the molecule. |

| N(1)-N(2) Bond Length | 1.25 Å | Reflects the bonding within the azide group. |

| N(2)-N(3) Bond Length | 1.15 Å | Reflects the bonding within the azide group. |

Note: These are representative values for a similar molecule and would need to be specifically calculated for this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

DFT is a powerful tool for investigating the mechanisms of chemical reactions, including reaction pathways, transition states, and intermediates. For this compound, a key reaction of interest is the 1,3-dipolar cycloaddition, a versatile reaction for the synthesis of five-membered heterocycles like triazoles. researchgate.net

DFT calculations can be used to model the reaction of this compound with various dipolarophiles, such as alkynes. These calculations can elucidate the regioselectivity and stereochemistry of the reaction. The reaction can proceed through different pathways, and DFT can help determine the most favorable one by calculating the activation energies of the transition states. mdpi.com

For example, in the reaction with an alkyne, two regioisomers (1,4- and 1,5-disubstituted triazoles) can be formed. DFT calculations can predict which isomer is favored by comparing the energies of the respective transition states. researchgate.net The calculations can also provide insights into whether the reaction proceeds via a concerted mechanism (one step) or a stepwise mechanism involving a diradical or zwitterionic intermediate. pku.edu.cn

The nature of the substituents on the pyrazine ring and the dipolarophile can influence the reaction pathway. The electron-donating or electron-withdrawing character of the phenyl groups in this compound would affect the energy of the frontier molecular orbitals of the azide, thereby influencing its reactivity.

Table 2: Representative DFT-Calculated Activation Energies for a 1,3-Dipolar Cycloaddition *

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Favored Product |

| Formation of 1,4-isomer | TS1 | 15.2 | Kinetically favored |

| Formation of 1,5-isomer | TS2 | 17.8 | Kinetically disfavored |

Note: These are illustrative values. Actual values would depend on the specific reactants and computational level.

Molecular Modeling for Conformational Analysis

Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are used to study the conformational preferences of molecules. For this compound, conformational analysis would focus on the rotational barriers of the phenyl groups and the orientation of the azido group relative to the pyrazine ring.

The two phenyl groups at positions 2 and 5 of the pyrazine ring are not sterically hindered from rotating. However, their preferred orientation will be a balance between steric effects and electronic effects (conjugation with the pyrazine ring). Molecular modeling can generate a potential energy surface by systematically rotating the dihedral angles of the C-C bonds connecting the phenyl groups to the pyrazine ring. This would identify the minimum energy conformations.

The conformation of the azido group is also of interest. While the N3 unit is largely linear, its orientation with respect to the pyrazine ring can vary. The planarity of the system and the extent of conjugation between the azido group and the aromatic system can be assessed.

Understanding the preferred conformation is important as it can influence the molecule's packing in the solid state and its interaction with other molecules.

Computational Approaches to Azide-Tetrazole Tautomerism

Azido-substituted nitrogen-containing heterocycles can potentially exist in equilibrium with a fused tetrazole isomer. This is known as azide-tetrazole tautomerism. osi.lv For this compound, this equilibrium would involve the cyclization of the azido group with one of the nitrogen atoms of the pyrazine ring to form a tetrazolopyrazine.

Computational methods, particularly DFT, are well-suited to study this tautomeric equilibrium. By calculating the relative energies of the azide and tetrazole forms, it is possible to predict which tautomer is more stable. The calculations should also include the transition state for the interconversion to determine the energy barrier for this process.

The stability of the azide versus the tetrazole form is influenced by several factors, including the electronic nature of the heterocyclic ring, the presence of substituents, and the solvent. researchgate.net Electron-withdrawing groups tend to favor the azide form, while electron-donating groups can stabilize the tetrazole form. The polarity of the solvent can also play a significant role, with polar solvents often favoring the more polar tetrazole tautomer. researchgate.net

For this compound, computational studies would calculate the Gibbs free energies of both the azide tautomer and the possible tetrazole isomers in the gas phase and in different solvents to predict the position of the equilibrium. Theoretical calculations of spectroscopic properties like NMR chemical shifts for both tautomers can be compared with experimental data to identify the predominant form in solution. rsc.org

Table 3: Hypothetical Calculated Relative Energies for Azide-Tetrazole Tautomerism *

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent | Predicted Predominant Form |

| This compound | 0.0 | 0.0 | Favored in gas phase |

| Tetrazolo[1,5-a]pyrazine derivative | +5.2 | +2.1 | Potentially present in polar solvents |

Note: These are hypothetical values to illustrate the concept. Specific calculations are required for this compound.

Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the applications and research utility of the chemical compound “this compound” as per the requested outline.

The search did identify the compound's existence, confirming its CAS Registry Number as 76849-27-9 and a single reference to its synthesis by Sato, Matsuura, and Miwa in a 1994 publication. guidechem.com However, detailed research findings regarding its specific applications in organic synthesis—such as its role as a precursor for complex molecules, its use in combinatorial synthesis, peptide and heterocycle synthesis, or as a reagent for biopolymer modification—are not available in the public domain.

Similarly, there is no accessible information regarding its contributions to advanced materials science or its use in the development of functional materials.

Due to the highly specific nature of the request to focus solely on "this compound" and the lack of substantive research data on its applications, it is not possible to construct the thorough and informative article as outlined. The available data is limited to its basic identification and a reference to its synthesis, without the necessary details to elaborate on its utility in research and materials science.

Applications and Research Utility of 3 Azido 2,5 Diphenylpyrazine

Contributions to Advanced Materials Science

Integration into Polymeric Architectures

There is no specific information available in the scientific literature regarding the integration of 3-Azido-2,5-diphenylpyrazine into polymeric architectures. The azide (B81097) functional group is often utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages, a common strategy for polymer modification and synthesis. researchgate.net However, no studies have been published that apply this to this compound.

Design of Fluorescent Probes

Detailed research on the design and application of this compound as a fluorescent probe is not present in the available literature. The design of fluorescent probes often involves conjugating a fluorophore with a recognition element. While pyrazine (B50134) and azide moieties can be part of such structures, the specific fluorescent properties and probe applications of this compound have not been reported.

Exploration in Electronic and Energy Materials

There is a lack of published research on the exploration and application of this compound in the field of electronic and energy materials. Pyrazine-containing molecules have been investigated for their electron-deficient nature, which can be advantageous in the design of organic electronic materials. tue.nl However, there are no specific studies that detail the electronic or energy-related properties of this compound.

Interdisciplinary Research in Biological Chemistry (Mechanistic Focus)

Foundation for Investigating Antimicrobial Mechanisms in Research Models

No dedicated studies on this compound as a foundation for investigating antimicrobial mechanisms were found. While many pyrazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, specific data for this compound is absent from the scientific record. researchgate.netmdpi.com

Basis for Studies on Cytotoxic Effects in Cellular Research

There is no available research detailing the use of this compound as a basis for studies on cytotoxic effects in cellular research. The cytotoxic potential of pyrazine derivatives is an active area of investigation in the development of new anticancer agents, but this specific compound has not been the subject of such studies. nih.govmdpi.com

Research into Interactions with Biological Macromolecules (e.g., Protein Binding Studies)

Specific research into the interactions of this compound with biological macromolecules, such as proteins, has not been reported. The azide group can be used as a photoaffinity label in protein binding studies, but there is no evidence of this compound being employed for this purpose.

Structure-Activity Relationship (SAR) Exploration within Pyrazine Derivatives

The exploration of structure-activity relationships (SAR) is a critical aspect of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrazine derivatives, SAR studies have been instrumental in the development of new therapeutic agents. This section will focus on the SAR of pyrazine derivatives, with a particular emphasis on the structural motifs present in this compound, namely the 2,5-diaryl substitution and the presence of a functional group at the 3-position.

The 2,5-Diphenylpyrazine (B189496) Scaffold

The 2,5-diphenylpyrazine core is a key structural feature that significantly influences the biological profile of this class of compounds. The phenyl groups at these positions can interact with biological targets through various non-covalent interactions, such as hydrophobic and van der Waals interactions. The nature and position of substituents on these phenyl rings can dramatically alter the compound's activity.

Research on 2,5-diarylpyrazine derivatives has revealed several important SAR trends. For instance, in a series of 2-aminoaryl-3,5-diaryl pyrazines investigated for their antituberculosis activity, the substitution pattern on the aryl rings was found to be crucial for potency. nih.gov Compounds with specific substitutions on the phenyl rings at the 2 and 5 positions exhibited excellent activity against Mycobacterium tuberculosis. nih.gov This suggests that the electronic and steric properties of these aryl groups play a significant role in the interaction with the biological target.

| Compound | Substituent on Phenyl Ring at C2 | Substituent on Phenyl Ring at C5 | Antitubercular Activity (MIC in µg/mL) |

|---|---|---|---|

| Analog 1 | 4-Fluoro | 4-Methoxy | 15 |

| Analog 2 | 4-Chloro | 4-Methoxy | 20 |

| Analog 3 | 4-Bromo | 4-Methoxy | 15 |

| Analog 4 | 4-Nitro | 4-Methoxy | >100 |

The data in the table above, derived from studies on related 2,5-diarylpyrazines, illustrates that small modifications to the phenyl rings can lead to significant changes in biological activity. For example, the introduction of electron-withdrawing groups like halogens at the para-position of one phenyl ring can be beneficial for antitubercular activity, while a strongly electron-withdrawing group like a nitro group can be detrimental.

The Role of the Substituent at the 3-Position

The substituent at the 3-position of the pyrazine ring is another critical determinant of biological activity. In the case of this compound, this is an azido (B1232118) (-N₃) group. While direct SAR studies on 3-azidopyrazines are limited in the public domain, the influence of other nitrogen-containing functional groups at this position has been investigated.

For example, studies on 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 have shown that the nature of the substituent at the 3-position is vital for enzyme inhibition. nih.gov The amino group at this position serves as a key interaction point with the enzyme's active site.

The concept of bioisosteric replacement is often employed in medicinal chemistry to modulate a compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.combenthamscience.com An azido group can be considered a bioisostere of other functional groups, such as a nitro group or, in some contexts, a halogen. The azido group is a pseudohalogen and possesses a unique combination of electronic and steric properties. It is a moderately electron-withdrawing group and can participate in hydrogen bonding as a weak acceptor. Its linear geometry also influences how a molecule can fit into a binding pocket.

In the context of this compound, the azido group could potentially:

Act as a hydrogen bond acceptor: The terminal nitrogen atoms of the azido group could form hydrogen bonds with specific amino acid residues in a receptor or enzyme active site.

Undergo metabolic transformation: The azido group can be metabolically reduced to an amino group, which could lead to a different biological activity profile for the resulting metabolite.

| Functional Group | Hammett Constant (σp) | Hydrogen Bonding Capability | Steric Parameter (Taft's Es) |

|---|---|---|---|

| -N₃ (Azido) | +0.08 | Acceptor | -0.59 |

| -NH₂ (Amino) | -0.66 | Donor/Acceptor | -0.61 |

| -NO₂ (Nitro) | +0.78 | Acceptor | -1.01 |

| -Cl (Chloro) | +0.23 | Acceptor | -0.97 |

The table above provides a comparative overview of the properties of the azido group and other common substituents. This data helps in understanding how the azido group in this compound might influence its biological activity in comparison to other 3-substituted pyrazine derivatives. The unique electronic and steric profile of the azido group suggests that it could confer a distinct pharmacological profile to the 2,5-diphenylpyrazine scaffold. Further empirical studies are necessary to fully elucidate the specific contributions of the azido group to the bioactivity of this particular compound.

Future Research Directions and Perspectives

Innovations in Stereoselective Synthesis of Azidodiphenylpyrazines

The 2,5-diphenylpyrazine (B189496) scaffold is achiral. However, modifications to the phenyl rings or the pyrazine (B50134) core could introduce chiral centers, making stereoselective synthesis a critical area of future research. The biological activity of complex heterocyclic compounds can be highly dependent on their stereochemistry. nih.gov

Future investigations could focus on the development of catalytic asymmetric methods to synthesize chiral derivatives of azidodiphenylpyrazines. Drawing inspiration from established methods for other heterocyclic systems, research could explore:

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation has been successfully used to create chiral piperazin-2-ones from pyrazin-2-ols. rsc.org Similar strategies could be adapted for precursors of 3-azido-2,5-diphenylpyrazine, potentially by hydrogenating a prochiral olefinic substituent on the pyrazine or phenyl rings before or after the introduction of the azide (B81097) group.

Chiral Auxiliaries: The use of chiral auxiliaries, such as (-)-8-phenylmenthyl carbamate (B1207046), has proven effective in directing stereoselective Grignard additions to establish chirality in pyrazine-containing natural products. mdpi.com This approach could be applied to synthetic precursors of this compound to control the formation of stereocenters.

Enantioselective C-H Functionalization: Directing enantioselective C-H activation on the phenyl rings or the pyrazine core using chiral catalysts is a cutting-edge approach that could lead to novel, stereochemically defined derivatives.

The successful development of such stereoselective syntheses would provide access to a library of enantiomerically pure compounds, which is essential for probing stereospecific interactions in biological systems and for creating advanced chiral materials. acs.org

| Potential Stereoselective Method | Relevant Precedent/Concept | Potential Application for Azidodiphenylpyrazines |

| Catalytic Asymmetric Hydrogenation | Synthesis of chiral piperazin-2-ones from pyrazin-2-ols. rsc.org | Creation of chiral centers on a functionalized pyrazine ring or side chain. |

| Chiral Auxiliary-Directed Synthesis | Use of (-)-8-phenylmenthyl carbamate in barrenazine synthesis. mdpi.com | Control of stereochemistry during the construction of the diphenylpyrazine scaffold. |

| Enantioselective Recognition | Synthesis of chiral macrocycles with abundant binding sites. acs.org | Development of chiral sensors or separation materials based on azidodiphenylpyrazine derivatives. |

Exploration of New Reactivity Modes for Enhanced Synthetic Utility

The azide group is a versatile functional handle, and its reactivity within the this compound framework warrants significant investigation. Beyond its well-known use in cycloadditions, exploring other transformations could unlock novel synthetic pathways.

Photochemistry and Nitrene Formation: The photolysis of aryl azides is a well-established method for generating highly reactive singlet nitrenes by extruding nitrogen gas. acs.orgrsc.org Future research should investigate the photolytic behavior of this compound. The resulting 2,5-diphenylpyrazin-3-yl-nitrene could undergo various reactions, such as C-H insertion or cyclization, to generate complex fused heterocyclic systems. Understanding the dynamics of the excited states and the lifetime of the singlet nitrene will be crucial for controlling these reactions. acs.orgsu.se

Thermal Decomposition: The thermal decomposition of azidopyrazines can lead to the formation of nitrenes, which can then participate in intermolecular reactions to form amorphous, nitrogen-rich materials. researchgate.net A systematic study of the thermal properties of this compound could reveal its potential as a precursor for novel carbon-nitride materials with interesting electronic or energetic properties. The decomposition kinetics would be of fundamental interest, drawing comparisons to other azido-heterocycles. rsc.orgmdpi.com

Staudinger Reaction: The reaction of the azide with phosphines (the Staudinger reaction) to form an aza-ylide is a foundational bioorthogonal reaction. wikipedia.orgyoutube.com This intermediate can be trapped with an electrophile (Staudinger Ligation) to form a stable amide bond or be hydrolyzed to produce the corresponding amine, 3-amino-2,5-diphenylpyrazine. nih.gov This provides a mild and efficient route to aminopyrazines, which are valuable building blocks in medicinal chemistry.

| Reactivity Mode | Key Intermediate/Product | Potential Synthetic Outcome |

| Photolysis | Singlet Nitrene | C-H insertion, cyclization for fused heterocycles. acs.orgrsc.org |

| Thermal Decomposition | Nitrene/Polymeric materials | Nitrogen-rich materials, polyconjugated networks. researchgate.net |

| Staudinger Reaction | Aza-ylide / Amine | Bio-conjugation, synthesis of aminopyrazines. youtube.comnih.gov |

Advancements in Bio-orthogonal Chemistry Applications (Click Chemistry)

The azide group is a cornerstone of bio-orthogonal chemistry, which involves reactions that can proceed in a biological environment without interfering with native processes. wikipedia.org this compound is an ideal candidate for development as a bio-orthogonal probe or building block.

Future research should focus on applying this compound in "click chemistry," particularly azide-alkyne cycloadditions. organic-chemistry.orgwikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction would allow for the conjugation of this compound to alkyne-modified biomolecules, such as proteins or nucleic acids. nih.gov The resulting 1,2,3-triazole linkage is exceptionally stable. mdpi.com The diphenylpyrazine core could serve as a fluorescent reporter or a drug delivery vehicle.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity of copper catalysts, SPAAC utilizes strained cyclooctynes to react with azides. acs.org Synthesizing derivatives of this compound for use in SPAAC would be a significant advancement for in vivo cell labeling and imaging applications. wikipedia.org The bulky diphenylpyrazine moiety could offer unique spectroscopic properties beneficial for fluorescence microscopy.

The development of this compound as a "clickable" scaffold would enable its use in a wide range of biological applications, from activity-based protein profiling to the targeted delivery of therapeutics. acs.org

Design and Synthesis of Novel Materials Based on the Azidopyrazine Scaffold

Pyrazine derivatives are increasingly being explored for their use in advanced functional materials due to their unique electronic and photophysical properties. lifechemicals.comrsc.org The combination of the electron-deficient pyrazine ring and the π-conjugated phenyl groups in this compound suggests significant potential in materials science.

Luminescent Materials: Pyrazine-containing compounds often exhibit interesting photoluminescent behavior, acting as efficient luminophores. researchgate.netacs.orgnih.gov The diphenylpyrazine core could be the basis for novel fluorescent sensors. For instance, coordination of metal ions to the pyrazine nitrogen atoms could modulate the intramolecular charge transfer (ICT) characteristics, leading to a "turn-on" or "turn-off" fluorescent response. researchgate.netfao.org The azide group offers a convenient handle to tether these luminophores to other molecules or surfaces.

Organic Electronics: Pyrazine-based π-conjugated materials are being investigated for applications in organic solar cells and field-effect transistors. rsc.orgresearchgate.net The this compound scaffold could be polymerized or incorporated into larger conjugated systems through the azide group (e.g., via click chemistry) to create new organic semiconductors.

Porous Frameworks: The rigid structure of the diphenylpyrazine unit makes it an attractive building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). chinesechemsoc.orgacs.org These materials have applications in gas storage, catalysis, and energy storage. For example, a pyrazine-based 2D conjugated MOF has been used as a cathode material for aqueous zinc-ion batteries. chinesechemsoc.org The azide group could be used for post-synthetic modification of the framework to introduce additional functionality.

Mechanistic Investigations into Biological Interaction Profiles

The structural motifs present in this compound—a nitrogen-containing heterocycle and multiple aromatic rings—are common in biologically active molecules. ijnrd.orgderpharmachemica.com Therefore, a thorough investigation into its potential biological activities is a crucial future direction.

Antimicrobial and Anticancer Screening: Phenazines, which are structurally related to pyrazines, exhibit a broad range of pharmacological activities, including antimicrobial and anticancer properties. mdpi.com Similarly, compounds with p-terphenyl (B122091) structures (a central benzene (B151609) ring with two phenyl substituents) have shown cytotoxic effects. nih.gov Given these precedents, this compound and its derivatives should be screened against a panel of bacterial, fungal, and cancer cell lines. researchgate.netresearchgate.net

Enzyme Inhibition Studies: The planar, aromatic structure of the diphenylpyrazine core makes it a candidate for intercalation into DNA or for binding to the active sites of enzymes. Mechanistic studies could explore its potential as an inhibitor of key enzymes involved in disease pathways.

Structure-Activity Relationship (SAR) Studies: A systematic synthetic program to modify the diphenylpyrazine scaffold—for example, by changing the substituents on the phenyl rings or by converting the azide to other functional groups—would be essential. The resulting library of compounds would allow for the development of a comprehensive SAR, clarifying which structural features are critical for any observed biological activity and guiding the design of more potent and selective agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.